

Application Notes and Protocols: Co-administration of JZP-430 with Other Compounds

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Compound of Interest

Compound Name: JZP-430

Cat. No.: B15578863

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Note to the Reader: As of the current date, publicly available data on the co-administration of **JZP-430** with other compounds is limited. **JZP-430** is identified as a potent and selective inhibitor of α/β -hydrolase domain 6 (ABHD6)[1]. However, detailed clinical trial data, drug-drug interaction studies, and specific protocols for co-administration are not available in the public domain. The following information is based on general pharmacological principles and the known characteristics of **JZP-430**. This document will be updated as more information becomes available.

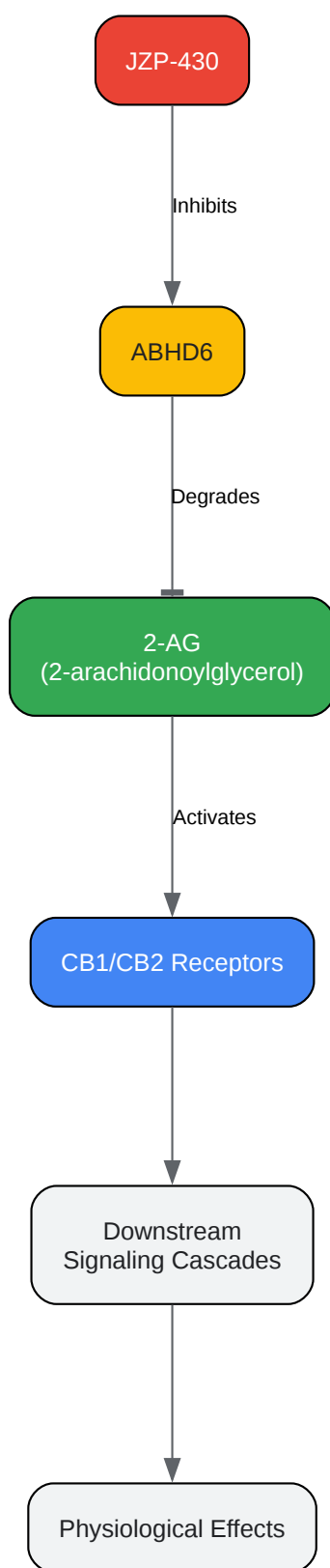
Introduction

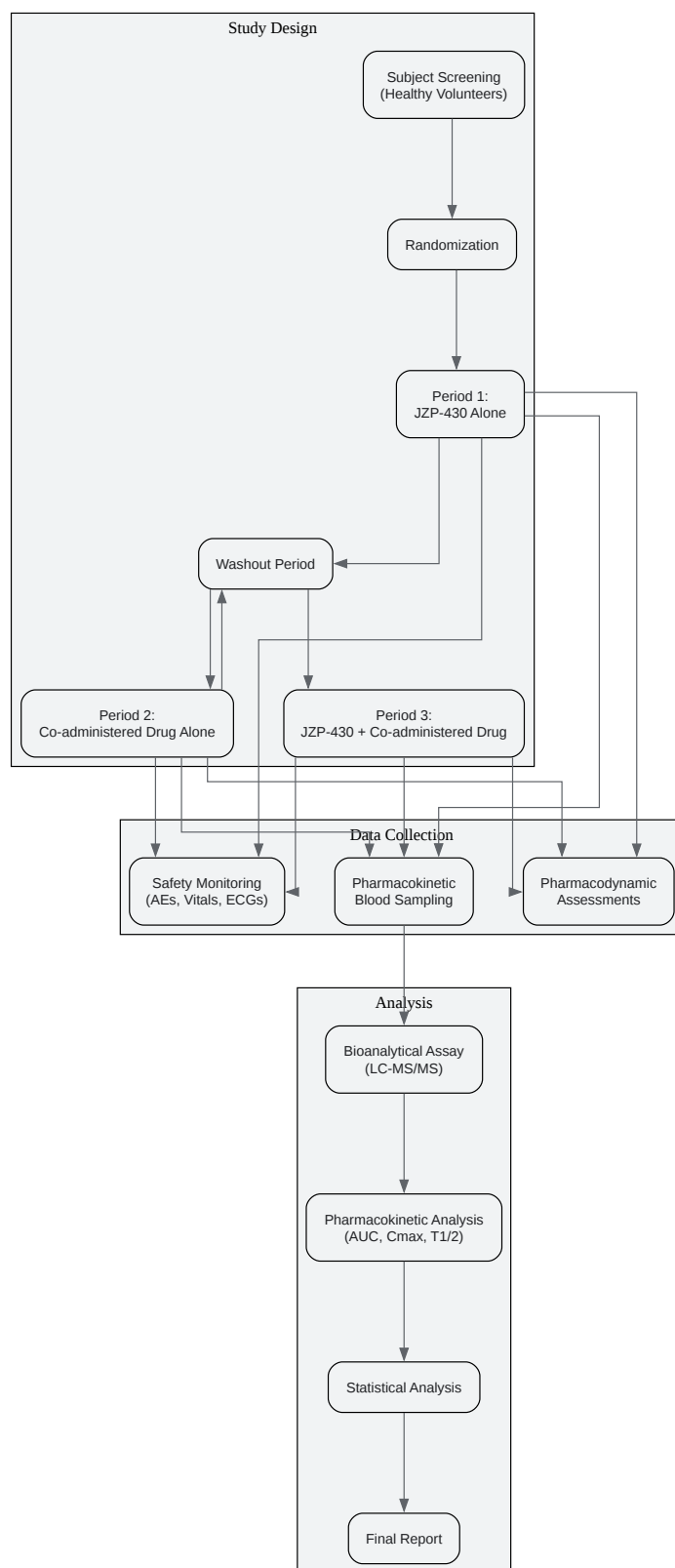
JZP-430 is an investigational compound that acts as a potent, highly selective, and irreversible inhibitor of α/β -hydrolase domain 6 (ABHD6) with an IC₅₀ of 44 nM. It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL)[1]. ABHD6 is an enzyme involved in the hydrolysis of endocannabinoids and other lipid signaling molecules, suggesting that **JZP-430** may have therapeutic potential in various neurological and metabolic disorders.

Given its mechanism of action, the co-administration of **JZP-430** with other therapeutic agents warrants careful consideration to avoid potential drug-drug interactions (DDIs). DDIs can be categorized into pharmacokinetic and pharmacodynamic interactions, which may alter the efficacy and/or safety profile of the co-administered drugs[2][3][4].

Potential Signaling Pathways

The primary signaling pathway affected by **JZP-430** is the endocannabinoid system. By inhibiting ABHD6, **JZP-430** is expected to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates the activity of cannabinoid receptors CB1 and CB2.





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